molecular formula C19H25N3O2 B5788993 1-(2,4-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE

1-(2,4-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE

Cat. No.: B5788993
M. Wt: 327.4 g/mol
InChI Key: MDZIQHGGOGFTPI-UHFFFAOYSA-N
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Description

1-(2,4-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a 2-pyridylmethyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves a multi-step process. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 2,4-dimethoxybenzyl group and the 2-pyridylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group is replaced by another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2,4-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: Its chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(2,4-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERIDINE: This compound is similar in structure but has a piperidine ring instead of a piperazine ring.

    1-(2,4-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)MORPHOLINE:

Uniqueness

1-(2,4-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-23-18-7-6-16(19(13-18)24-2)14-21-9-11-22(12-10-21)15-17-5-3-4-8-20-17/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZIQHGGOGFTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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